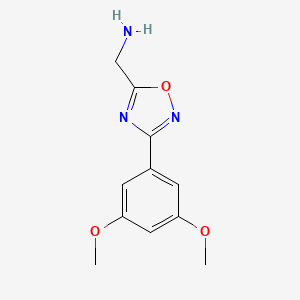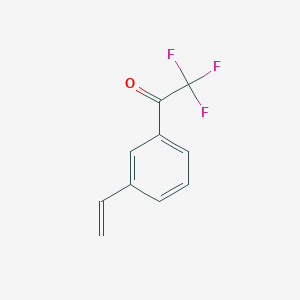![molecular formula C11H18N2S B14133682 1-[2-(2-Thienyl)ethyl]-3-pyrrolidinemethanamine CAS No. 933691-77-1](/img/structure/B14133682.png)
1-[2-(2-Thienyl)ethyl]-3-pyrrolidinemethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(2-(Thiophen-2-yl)ethyl)pyrrolidin-3-yl)methanamine is a complex organic compound that features a thiophene ring, a pyrrolidine ring, and an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-(Thiophen-2-yl)ethyl)pyrrolidin-3-yl)methanamine typically involves multi-step organic reactions One common method starts with the preparation of the thiophene derivative, followed by the formation of the pyrrolidine ring through cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(1-(2-(Thiophen-2-yl)ethyl)pyrrolidin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as converting the amine to an amide.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the amine group may produce an amide derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1-(2-(Thiophen-2-yl)ethyl)pyrrolidin-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound may be used as a ligand in binding studies or as a precursor for the synthesis of biologically active molecules. Its interactions with various biological targets can provide insights into cellular processes and mechanisms.
Medicine
In medicinal chemistry, (1-(2-(Thiophen-2-yl)ethyl)pyrrolidin-3-yl)methanamine is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and other high-performance materials.
Wirkmechanismus
The mechanism of action of (1-(2-(Thiophen-2-yl)ethyl)pyrrolidin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1-(2-(Thiophen-2-yl)ethyl)pyrrolidin-3-yl)methanol
- (1-(2-(Thiophen-2-yl)ethyl)pyrrolidin-3-yl)acetamide
- (1-(2-(Thiophen-2-yl)ethyl)pyrrolidin-3-yl)carboxylic acid
Uniqueness
Compared to similar compounds, (1-(2-(Thiophen-2-yl)ethyl)pyrrolidin-3-yl)methanamine stands out due to its amine group, which imparts unique reactivity and potential biological activity. The presence of both the thiophene and pyrrolidine rings also contributes to its distinct chemical and physical properties, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
933691-77-1 |
|---|---|
Molekularformel |
C11H18N2S |
Molekulargewicht |
210.34 g/mol |
IUPAC-Name |
[1-(2-thiophen-2-ylethyl)pyrrolidin-3-yl]methanamine |
InChI |
InChI=1S/C11H18N2S/c12-8-10-3-5-13(9-10)6-4-11-2-1-7-14-11/h1-2,7,10H,3-6,8-9,12H2 |
InChI-Schlüssel |
ZEJNQGBUYVNVBS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC1CN)CCC2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B14133608.png)

![1-[3-(1,3-Dioxolan-2-yl)phenyl]indole](/img/structure/B14133614.png)


![Benzo[b]thiophen-3-amine,n-phenyl-](/img/structure/B14133643.png)
![(2Z)-2-[5-acetyl-4-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-N-phenylhydrazinecarboxamide](/img/structure/B14133645.png)



![(Oxiran-2-yl)methyl 3-methoxy-4-[(oxiran-2-yl)methoxy]benzoate](/img/structure/B14133668.png)
![Tert-butyl 2-amino-2-[2-(bromomethyl)phenyl]acetate](/img/structure/B14133673.png)
![3,6-Bis(dibenzo[b,d]furan-2-yl)-9H-carbazole](/img/structure/B14133690.png)
